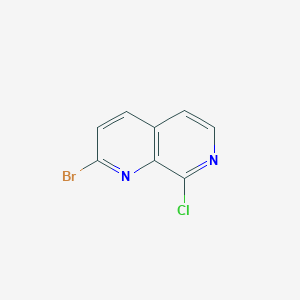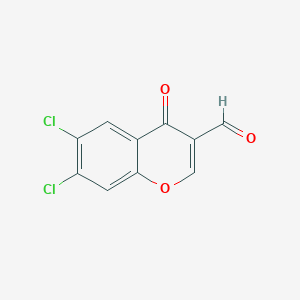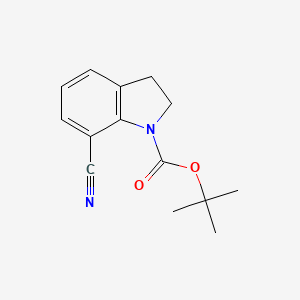![molecular formula C15H12O3 B11872556 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate CAS No. 5460-72-0](/img/structure/B11872556.png)
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate is a complex organic compound with a unique structure that combines a cyclopenta[a]naphthalene core with an acetate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes in the presence of titanium tetrachloride as a catalyst can yield cyclopenta[a]naphthalenes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism by which 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: This compound has a similar core structure but different functional groups.
2-(6,7-difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: This compound includes fluorine atoms, which can alter its chemical properties.
Uniqueness
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and other scientific fields.
特性
CAS番号 |
5460-72-0 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
(3-oxo-1,2-dihydrocyclopenta[a]naphthalen-5-yl) acetate |
InChI |
InChI=1S/C15H12O3/c1-9(16)18-15-8-13-11(6-7-14(13)17)10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3 |
InChIキー |
HOYFKYFYIABQLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(CCC2=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


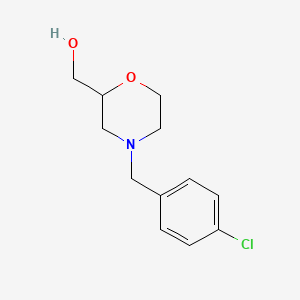
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)

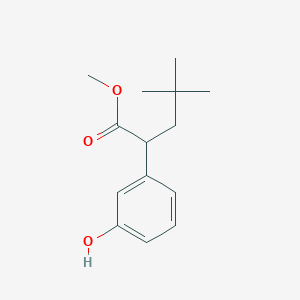
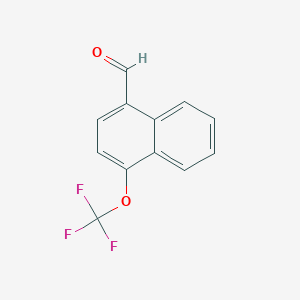

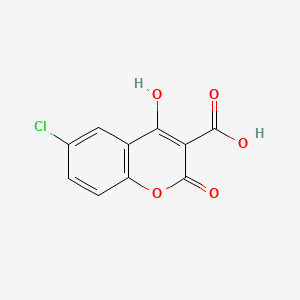
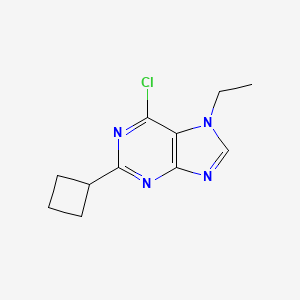
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
